Hexobendine dihydrochloride

Coronary Blood Flow Vasodilation Cardiovascular Pharmacology

Researchers requiring a selective coronary vasodilator for perfusion studies face a critical challenge: agents like verapamil introduce confounding negative inotropy, while dipyridamole's potent cytostatic effects (IC50 5-40 μM) limit chronic experimental utility. Hexobendine dihydrochloride uniquely solves this by coupling potent adenosine uptake inhibition with a 100-fold weaker calcium antagonism than verapamil. - Achieves +112% mean maximal coronary flow increase without altering heart rate or blood pressure. - Cytostatic IC50 ≥100 μM ensures a wide therapeutic window for chronic nucleoside transport studies. - Defined regional selectivity (cerebral/coronary dilation vs. femoral constriction) enables organ-specific flow distribution research.

Molecular Formula C30H46Cl2N2O10
Molecular Weight 665.6 g/mol
CAS No. 50-62-4
Cat. No. B130480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexobendine dihydrochloride
CAS50-62-4
Synonyms3,4,5-Trimethoxybenzoic Acid 1,2-Ethanediylbis[(methylimino)-3,1-propanediyl] Ester Dihydrochloride;  3,3’-[Ethylenebis(methylimino)]di-1-propanol Bis(3,4,5-trimethoxybenzoate) (Ester) Dihydrochloride;  Andiamine;  Hexobendin Hydrochloride;  Reoxyl; 
Molecular FormulaC30H46Cl2N2O10
Molecular Weight665.6 g/mol
Structural Identifiers
SMILESCN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl
InChIInChI=1S/C30H44N2O10.2ClH/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6;;/h17-20H,9-16H2,1-8H3;2*1H
InChIKeyGIOKUMNZQFCEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexobendine Dihydrochloride: Pharmacological Profile


Hexobendine dihydrochloride (brand names Ustimon®, Andiamine) is a synthetic, non-nitrate coronary vasodilator belonging to the trimethoxybenzoic acid ester class [1]. It exerts its primary pharmacological effect through inhibition of adenosine cellular uptake and nucleoside transport, thereby prolonging and potentiating the vasodilatory actions of endogenous adenosine [2]. The compound is additionally recognized for its secondary calcium antagonistic properties, which contribute to its vasodilatory and mild negative inotropic effects in isolated tissues [3].

Primary Mechanism Adenosine uptake inhibition pathway research
Hemodynamic Profile Coronary and cerebral dilation without systemic cardiovascular alterations
Tissue Selectivity Reported coronary/cerebral dilation with slight femoral constriction

Hexobendine Dihydrochloride: Substitution Variability


Generic substitution among coronary vasodilators is scientifically unsound due to divergent primary mechanisms of action and resulting tissue selectivity profiles. While many agents (e.g., nitrates, calcium channel blockers) broadly alter systemic hemodynamics or vascular tone, hexobendine dihydrochloride uniquely couples potent adenosine uptake inhibition with a weak calcium antagonist effect, resulting in a specific regional vasodilation pattern (cerebral and coronary dilation with slight femoral constriction) without altering heart rate, blood pressure, or cardiac output [1]. Substituting hexobendine with a pure calcium channel blocker like verapamil introduces profound negative chronotropic and inotropic effects and systemic hypotension, while substituting with another adenosine uptake inhibitor like dipyridamole yields a different balance of coronary flow increase versus anti-proliferative and antiplatelet potency [2]. The quantitative evidence below delineates these critical performance divergences.

Calcium channel blocker substitution

Shifts systemic hemodynamics, introducing negative inotropy and hypotension, altering endpoint interpretation.

Dipyridamole substitution

Higher anti-proliferative potency may confound cell growth assays and long-term nucleoside transport studies.

Non-selective vasodilator substitution

Lacks tissue-specific flow pattern (cerebral/coronary dilation vs. femoral constriction), altering regional flow redistribution endpoints.

Hexobendine Dihydrochloride: Comparative Performance Evidence


Coronary Vasodilator Efficacy in Humans

In a clinical study of 61 cardiac patients, the intravenous administration of hexobendine (10 mg) produced a superior mean maximal increase in coronary blood flow compared to a standard dose of dipyridamole (20 mg) and a dramatically greater increase than carbochromen (80 mg). The time to peak effect was comparable for hexobendine and dipyridamole but significantly faster than the gradual, prolonged effect of carbochromen [1].

Coronary Flow Response
Head-to-head
+112% mean max flow increase (N=10)
vs Dipyridamole +97% (N=16)
vs Carbochromen +17% (N=61)
Reported acute coronary hyperemia endpoint in human study
IV 10 mg, 3-min inj, AVDO2 method
Coronary Blood Flow Vasodilation Cardiovascular Pharmacology

Adenosine Uptake Inhibition Potency

Hexobendine exhibits concentration-dependent inhibition of adenosine uptake, achieving near-complete blockade at micromolar concentrations. This directly supports its proposed mechanism of vasodilation. While direct head-to-head IC50 values against dipyridamole vary by cell type, hexobendine consistently demonstrates high potency in inhibiting [3H]adenosine uptake and [3H]NBI binding, confirming its action as an adenosine uptake site ligand [1][2].

Adenosine Uptake Inhibition
Cross-study comparable
~45% at 10⁻⁶ M; near-complete at 10⁻⁵ M
Supports adenosine uptake blockade research
Rat erythrocytes, [³H]adenosine assay
Adenosine Uptake Nucleoside Transport In Vitro Pharmacology

Calcium Antagonism Relative Potency

In isolated rabbit aorta and atrial tissue, hexobendine attenuates calcium-induced contractions in a dose-dependent manner, confirming its secondary calcium antagonistic property. However, its relative potency is significantly lower than that of prototypical calcium channel blockers, establishing a clear pharmacodynamic distinction [1].

Calcium Antagonism Potency
Head-to-head
Relative potency: 1 (Hexobendine) vs Prenylamine 16.5, Verapamil 100
Supports adenosine-selective mechanism studies
Isolated rabbit aorta, Ca²⁺-induced contraction
Calcium Channel Blocker Smooth Muscle Contractility

Cytostatic and Anti-Proliferative Activity

While both compounds inhibit nucleoside transport, hexobendine demonstrates a markedly lower cytostatic potency against various cell lines compared to dipyridamole. This indicates that hexobendine is less likely to interfere with cell growth in long-term assays, which can be a confounding variable in certain experimental contexts [1].

Cytostatic Activity
Head-to-head
IC50 ≥ 100 μM vs Dipyridamole 5–40 μM
Lower cytostatic interference in long-term assays
Multiple cell lines, in vitro
Cell Proliferation Cytotoxicity Nucleoside Transport

Hemodynamic Stability Profile

A defining feature of hexobendine is its ability to produce significant coronary and cerebral vasodilation without inducing reflex tachycardia, hypotension, or changes in cardiac output—effects commonly associated with other vasodilator classes. The MeSH definition and primary literature explicitly state this hemodynamic neutrality [1]. In contrast, prototypical calcium channel blockers (e.g., verapamil) are known to cause significant negative chronotropy/inotropy and hypotension, while non-specific vasodilators can trigger reflex sympathetic activation.

Hemodynamic Profile
Class-level
No effect on heart rate, blood pressure, or cardiac output reported
Supports hemodynamic-monitoring studies
MeSH descriptor; primary literature
Hemodynamics Safety Pharmacology In Vivo

Tissue-Selective Vasoactivity

Hexobendine displays a unique regional vasoactive fingerprint: it dilates cerebral and coronary arteries while producing a slight constriction of femoral arteries [1]. This contrasts sharply with many general vasodilators (e.g., nitroglycerin, which dilates systemic veins and arteries; or dipyridamole, which primarily acts on coronary resistance vessels) and even some calcium antagonists that can exhibit differential regional effects.

Tissue-Selective Vasoactivity
Class-level
Cerebral/coronary dilation; slight femoral constriction
Supports regional-flow research models
Described pattern across species
Vascular Selectivity Regional Blood Flow Mechanism of Action

Hexobendine Dihydrochloride: Key Application Scenarios


In Vivo Coronary Hyperemia Models

For experimental protocols in large animals (e.g., dogs, pigs) where a transient, maximal increase in coronary blood flow is required to study myocardial perfusion, metabolic demand, or ischemia-reperfusion injury, hexobendine dihydrochloride is the superior agent. Its documented +112% mean maximal increase in coronary flow in humans [1], combined with its unique lack of effect on heart rate and systemic blood pressure [2], allows researchers to achieve profound coronary vasodilation without the confounding variables of reflex tachycardia (common with nitrates) or profound hypotension and negative inotropy (common with calcium channel blockers like verapamil).

Purinergic Signaling & Adenosine Uptake Studies

In cell-based assays (e.g., vascular smooth muscle cells, cardiomyocytes) and isolated tissue preparations (e.g., Langendorff heart) designed to dissect the roles of adenosine uptake versus L-type calcium channels, hexobendine is the preferred pharmacological tool. It achieves near-complete inhibition of adenosine uptake at micromolar concentrations [3], yet its calcium antagonistic potency is 100-fold lower than verapamil [4]. This minimizes the risk that observed effects are due to direct calcium channel blockade rather than potentiation of endogenous adenosine, a common pitfall when using dipyridamole (which has comparable adenosine uptake inhibition but distinct off-target profiles).

Long-Term Cell Culture with Minimal Cytostatic Effects

For experiments requiring chronic exposure to a nucleoside transport inhibitor (e.g., studies of nucleoside salvage pathways or drug resistance), hexobendine offers a significant advantage over dipyridamole. Its cytostatic IC50 is ≥100 μM, which is at least 2.5- to 20-fold higher (less potent) than dipyridamole's IC50 range of 5–40 μM across various cell lines [5]. This wider therapeutic index reduces the likelihood that observed changes in cell growth or viability are artifacts of the inhibitor itself rather than the experimental manipulation.

Regional Blood Flow: Cerebrovascular vs. Peripheral Reactivity

Researchers investigating the mechanisms underlying regional heterogeneity in vascular tone will find hexobendine's unique profile—cerebral and coronary dilation with slight femoral constriction—to be a critical investigative tool [2]. This compound can be used to probe the differential expression or coupling of adenosine receptors and uptake mechanisms across vascular beds. Generic vasodilators (e.g., papaverine, nitrates) lack this defined regional selectivity, making hexobendine an essential compound for studies aiming to model or modulate organ-specific flow distribution.

Application
Selection Property
Validation Focus
In vivo coronary hyperemia models
Reported coronary flow increase without systemic hemodynamic alteration
Coronary flow endpoint vs. blood pressure and heart rate
Adenosine uptake mechanism studies
Adenosine uptake inhibition dominance over calcium antagonism
Purinergic signaling vs. L-type calcium channel contribution
Long-term nucleoside transport inhibition studies
Lower cytostatic interference relative to reference compounds
Cell viability and proliferation endpoints
Regional vascular reactivity studies
Distinct tissue-selective vasoactive pattern
Cerebral/coronary dilation vs. peripheral constriction

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